molecular formula C14H11F3N4O2 B5751406 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

货号: B5751406
分子量: 324.26 g/mol
InChI 键: ODENRWUBXPZANT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as ITPP, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITPP is a hemoglobin allosteric effector, which means it can increase the oxygen carrying capacity of blood by altering the conformation of hemoglobin. This unique property of ITPP has led to its investigation as a potential treatment for various diseases, including cancer and ischemic heart disease.

作用机制

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide exerts its effects by binding to hemoglobin and altering its conformation, which increases the affinity of hemoglobin for oxygen. This results in an increase in the oxygen carrying capacity of blood, which can enhance oxygen delivery to tissues and organs.
Biochemical and Physiological Effects:
This compound has been shown to increase the oxygen carrying capacity of blood and enhance oxygen delivery to tissues and organs. This can result in improved tissue oxygenation and enhanced metabolic function. Additionally, this compound has been shown to improve cardiac function in animal models of ischemic heart disease.

实验室实验的优点和局限性

One of the main advantages of 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide for lab experiments is its ability to increase the oxygen carrying capacity of blood, which can enhance the efficacy of various experimental treatments. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of this compound is its short half-life, which may limit its therapeutic efficacy in certain applications.

未来方向

There are several potential future directions for research on 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further investigation into the potential therapeutic applications of this compound in cancer, ischemic heart disease, and other diseases is warranted. Finally, there is a need for more research on the safety and toxicity of this compound in humans, as well as its potential use in sports medicine.

合成方法

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide can be synthesized using a variety of methods, including the reaction of isonicotinic acid with hydrazine hydrate in the presence of trifluoroacetic acid and trifluoromethylphenyl isocyanate. Other methods include the reaction of isonicotinoyl chloride with hydrazine hydrate in the presence of a base and the reaction of isonicotinic acid with 3-(trifluoromethyl) phenylhydrazine in the presence of a coupling reagent.

科学研究应用

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to increase the oxygen carrying capacity of blood, which can enhance the efficacy of chemotherapy and radiation therapy. In ischemic heart disease, this compound has been shown to improve cardiac function by increasing oxygen delivery to the heart muscle. Additionally, this compound has been investigated for its potential use in sports medicine to enhance athletic performance by increasing the oxygen carrying capacity of blood.

属性

IUPAC Name

1-(pyridine-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O2/c15-14(16,17)10-2-1-3-11(8-10)19-13(23)21-20-12(22)9-4-6-18-7-5-9/h1-8H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENRWUBXPZANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。